2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)-
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)-: is a derivative of benzoquinone, characterized by the presence of two bulky tert-butyl groups at the 2 and 5 positions of the cyclohexadiene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- typically involves the alkylation of benzoquinone derivatives. One common method includes the reaction of benzoquinone with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the substitution of hydrogen atoms at the 2 and 5 positions with tert-butyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The presence of bulky tert-butyl groups makes the compound less reactive towards electrophilic substitution. nucleophilic substitution reactions can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines and thiols under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules. Its stability and unique reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential antioxidant properties. It is also used in the study of redox reactions and electron transfer processes in biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial properties. Research is ongoing to understand its mechanism of action and efficacy in various medical conditions.
Industry: In the industrial sector, the compound is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating electron transfer processes. In biological systems, it interacts with various enzymes and proteins, influencing cellular redox states and signaling pathways. The presence of bulky tert-butyl groups affects its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)-
- 2,5-Dihydroxy-1,4-benzoquinone
Comparison:
- 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)- has similar structural features but differs in the position of the tert-butyl groups, affecting its reactivity and applications .
- 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)- contains dimethylamino groups instead of tert-butyl groups, leading to different chemical properties and reactivity .
- 2,5-Dihydroxy-1,4-benzoquinone has hydroxyl groups instead of tert-butyl groups, making it more reactive towards oxidation and reduction reactions .
The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- lies in its stability and specific reactivity due to the presence of bulky tert-butyl groups, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12H,13-14H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNQIORMPFHCHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884396 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-47-9 | |
Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7511-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC32206 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-BIS(1,1,3,3-TETRAMETHYLBUTYL)-2,5-CYCLOHEXADIENE-1,4-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BRU9MRS6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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